Triphenyl (phenylcarbonyl)phosphorimidate
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Overview
Description
N-(TRIPHENOXY-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE: is a complex organophosphorus compound characterized by the presence of a phosphanyl group bonded to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(TRIPHENOXY-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE typically involves the reaction of triphenylphosphine with benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphonium salt, which subsequently undergoes deprotonation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(TRIPHENOXY-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE.
Chemical Reactions Analysis
Types of Reactions: N-(TRIPHENOXY-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products:
Oxidation: Formation of triphenylphosphine oxide.
Reduction: Formation of triphenylphosphine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(TRIPHENOXY-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(TRIPHENOXY-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
ETHYL 2-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)ACETATE: Similar in structure but with an acetate group instead of a benzamide moiety.
Methyl (triphenylphosphoranylidene)acetate: Another related compound with a methyl group.
Uniqueness: N-(TRIPHENOXY-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE is unique due to its specific combination of a phosphanyl group with a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C25H20NO4P |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-(triphenoxy-λ5-phosphanylidene)benzamide |
InChI |
InChI=1S/C25H20NO4P/c27-25(21-13-5-1-6-14-21)26-31(28-22-15-7-2-8-16-22,29-23-17-9-3-10-18-23)30-24-19-11-4-12-20-24/h1-20H |
InChI Key |
HKFZLZREMKTOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=P(OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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